Product packaging for 6-(Trifluoromethyl)naphthalen-2-ol(Cat. No.:CAS No. 116511-74-1)

6-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B3215632
CAS No.: 116511-74-1
M. Wt: 212.17 g/mol
InChI Key: HCJDAAXIBIPERT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)naphthalen-2-ol (CAS 116511-74-1) is a β-naphthol derivative of significant interest in industrial and agrochemical research. This compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. One of the most prominent research applications for this compound and its derivatives is in the exploration of novel pesticides. Recent scientific studies have shown that β-naphthol derivatives, particularly those containing a trifluoromethyl group, exhibit promising insecticidal and acaricidal (mite-killing) activities . These compounds are investigated for their efficacy against agricultural pests such as the diamondback moth and the oriental armyworm . The trifluoromethyl group is a common moiety in modern agrochemicals, known to enhance the biological activity and stability of molecules. Researchers are exploring the mechanism of action of these derivatives, with initial studies indicating that they may function by activating the release of calcium ions in insect neuronal cells by interacting with the Ryanodine Receptor (RyR) . This mechanism is similar to that of some commercial insecticides, positioning such naphthol derivatives as valuable lead structures for the development of new crop protection agents . Product Identifiers: • CAS Number: 116511-74-1 • Molecular Formula: C 11 H 7 F 3 O • Molecular Weight: 212.17 g/mol • SMILES: OC1=CC2=CC=C(C(F)(F)F)C=C2C=C1 This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3O B3215632 6-(Trifluoromethyl)naphthalen-2-ol CAS No. 116511-74-1

Properties

IUPAC Name

6-(trifluoromethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDAAXIBIPERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30766667
Record name 6-(Trifluoromethyl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30766667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116511-74-1
Record name 6-(Trifluoromethyl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30766667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Trifluoromethyl Naphthalen 2 Ol and Its Precursors

Strategies for Direct Trifluoromethylation of Naphthalene (B1677914) Derivatives

The direct introduction of a trifluoromethyl group onto a pre-existing naphthalene ring system is a primary strategy for the synthesis of trifluoromethylated naphthalenes. These methods can be broadly categorized into catalytic and reagent-based approaches.

Catalytic Trifluoromethylation Approaches

Catalytic methods offer an efficient and often milder route to C-CF₃ bond formation. Transition metals such as copper and palladium, as well as photoredox catalysis, have been instrumental in this field.

Copper-Catalyzed Trifluoromethylation: Copper catalysis is a prominent method for the trifluoromethylation of aryl compounds. nih.govbeilstein-journals.orgdoaj.org These reactions can utilize various trifluoromethyl sources, including nucleophilic, electrophilic, or radical trifluoromethylating reagents. doaj.org For instance, the trifluoromethylation of terminal alkynes using Togni's reagent can be catalyzed by copper salts. nih.gov A proposed mechanism involves the formation of a copper(I)-acetylide species, followed by oxidative addition of the CF₃⁺ source and reductive elimination to yield the trifluoromethylated alkyne, a potential precursor for naphthalene ring construction. nih.gov

Palladium-Catalyzed Trifluoromethylation: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and have been extended to C-CF₃ bond formation. nih.gov Methods have been developed for the palladium-catalyzed trifluoromethylation of aryl chlorides and vinyl sulfonates under mild conditions, showcasing broad functional group tolerance. nih.govnih.gov For example, a catalyst system composed of Pd(dba)₂ or [(allyl)PdCl]₂ with a bulky biaryl phosphine (B1218219) ligand like tBuXPhos has been effective for the trifluoromethylation of cyclohexenyl sulfonates, using TMSCF₃ as the CF₃ source. nih.gov While not directly demonstrated on 6-hydroxynaphthalene, these methods are applicable to a wide range of aromatic substrates. nih.gov

Photoredox-Catalyzed Trifluoromethylation: Visible-light photoredox catalysis has emerged as a mild and powerful technique for generating trifluoromethyl radicals from stable and readily available sources. nih.gov This method allows for the direct C-H trifluoromethylation of arenes and heteroarenes at room temperature, using a photocatalyst like Ru(phen)₃Cl₂ and a trifluoromethyl source such as triflyl chloride (TfCl). nih.gov The process is initiated by the visible-light excitation of the photocatalyst, which then reduces the trifluoromethyl source to generate a trifluoromethyl radical. This radical can then add to the aromatic ring. nih.gov This approach has been successfully applied to a variety of aromatic systems. nih.gov

Table 1: Overview of Catalytic Trifluoromethylation Approaches
Catalytic SystemTrifluoromethyl SourceSubstrate TypeKey Features
Copper SaltsTogni's ReagentTerminal AlkynesMild conditions, good functional group tolerance. nih.gov
Palladium/BiarylphosphineTMSCF₃Aryl Chlorides, Vinyl SulfonatesMild conditions, broad substrate scope. nih.govnih.gov
Ru(phen)₃Cl₂ (Photoredox)Triflyl Chloride (TfCl)Arenes, HeteroarenesRoom temperature, direct C-H functionalization. nih.gov

Reagent-Based Trifluoromethylation Techniques

Reagent-based methods involve the use of stoichiometric trifluoromethylating agents that can be electrophilic, nucleophilic, or radical in nature. Hypervalent iodine compounds, such as Togni's and Umemoto's reagents, are particularly prominent in this class.

Umemoto's Reagents: S-(Trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are powerful electrophilic trifluoromethylating agents. tcichemicals.comenamine.netbeilstein-journals.orgrsc.org These reagents are generally stable, crystalline solids that can trifluoromethylate a wide range of nucleophiles, including silyl (B83357) enol ethers, β-ketoesters, indoles, thiols, and phosphines, often in the presence of a base. tcichemicals.comenamine.net Umemoto's Reagent II, a difluorinated analog, exhibits enhanced thermal stability and electrophilicity. tcichemicals.com Palladium-catalyzed ortho-trifluoromethylation of heterocycle-substituted arenes using Umemoto's reagents has also been reported. beilstein-journals.orgd-nb.info

Togni's Reagents: Togni's reagents are hypervalent iodine(III)-CF₃ compounds, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent II) being a widely used example. d-nb.infowikipedia.org This reagent is an electrophilic trifluoromethylating agent that can react with a variety of nucleophiles. For instance, the trifluoromethylation of phenols with Togni reagent II can occur at the ortho position. wikipedia.org Copper-catalyzed trifluoromethylation of alkenes and terminal alkynes using Togni's reagent has also been developed. nih.govwikipedia.org The reagent itself is prepared from 2-iodobenzoic acid through oxidation and cyclization, followed by reaction with a trifluoromethyl source like trifluoromethyltrimethylsilane. wikipedia.org

Table 2: Common Reagents for Direct Trifluoromethylation
Reagent FamilyExample CompoundNature of ReagentTypical Substrates
Umemoto's ReagentsS-(Trifluoromethyl)dibenzothiophenium tetrafluoroborateElectrophilicβ-Dicarbonyls, Silyl enol ethers, Thiols tcichemicals.comenamine.net
Togni's Reagents1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneElectrophilicPhenols, Alcohols, Alkenes wikipedia.org

De Novo Construction of the Naphthalene Nucleus Incorporating Trifluoromethyl Groups

An alternative to direct trifluoromethylation is the construction of the naphthalene ring system from precursors that already contain the trifluoromethyl group. This approach allows for precise control over the position of the CF₃ substituent.

Cyclization Reactions in Naphthalene Ring Formation

The formation of the bicyclic naphthalene core from acyclic or monocyclic precursors is a cornerstone of this strategy.

A notable example is the synthesis of 1-trifluoromethyl-2-naphthalenols via the cyclization of a benzenoid precursor. cdnsciencepub.com This method involves preparing a precursor containing a trifluoromethyl group and two carbonyl functions in a side chain attached to a benzene (B151609) ring. This precursor then undergoes an intramolecular cyclization and subsequent aromatization to form the trifluoromethylated naphthalenol. cdnsciencepub.com The starting materials for such precursors can be readily available compounds like γ-halopropyl-benzene and trifluoroacetic acid. cdnsciencepub.com

The Diels-Alder reaction represents another powerful tool for constructing six-membered rings and can be applied to the synthesis of naphthalenes. youtube.comnih.govyoutube.comyoutube.commasterorganicchemistry.com This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. For the synthesis of a trifluoromethylated naphthalene, either the diene or the dienophile would need to contain a trifluoromethyl group. The initial cycloadduct, a cyclohexene (B86901) derivative, would then undergo an aromatization step to yield the naphthalene product. nih.gov

Tandem and Cascade Reactions in Polycyclic Aromatic Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to build complex polycyclic aromatic systems.

One such approach is the Brønsted acid-catalyzed tandem cycloaromatization of naphthalene-based bisacetals. tsukuba.ac.jp In this methodology, precursors bearing two phenylacetaldehyde-related moieties on a naphthalene core undergo a double cycloaromatization to form ortho-fused six-hexagon benzenoids. tsukuba.ac.jp While not directly yielding 6-(trifluoromethyl)naphthalen-2-ol, this strategy demonstrates the power of tandem cyclizations in building complex aromatic structures from naphthalene-based starting materials.

Another relevant strategy is the deoxytrifluoromethylation/aromatization of cyclohexanones and cyclohexenones. nih.gov This one- or two-pot sequence allows for the conversion of readily available ketone substrates into highly substituted trifluoromethyl arenes. For example, tetralone substrates can be converted to previously unreported trifluoromethyl naphthalene products. nih.gov This method provides access to Ar-CF₃ compounds that are difficult to obtain through other routes. nih.gov

Multi-Component Reactions for this compound Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, offer a high degree of atom and step economy.

While specific MCRs for the direct synthesis of this compound are not widely reported, related methodologies for the synthesis of functionalized naphthols and trifluoromethylated heterocycles provide a conceptual framework. For instance, the one-pot, three-component synthesis of amidoalkyl naphthols has been achieved using an aromatic aldehyde, β-naphthol, and an amide in the presence of a catalyst like trifluoroacetic acid. researchgate.netrsc.org

Furthermore, MCRs have been developed for the synthesis of trifluoromethylated heterocyclic compounds. For example, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate has been used to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov The development of similar MCRs involving a trifluoromethyl-containing building block, a suitable naphthalene precursor, and other components could provide a direct and efficient route to derivatives of this compound.

Condensation Reactions with Naphthalene-2-ol Derivatives

Condensation reactions provide a powerful tool for the functionalization of naphthol frameworks. The Betti reaction, a classic multicomponent condensation, involves the reaction of a phenol (B47542), an aldehyde, and a primary or secondary amine to form an α-aminobenzylphenol derivative. wikipedia.orgchem-station.com In the context of this compound, this reaction would offer a direct method for introducing aminoalkyl groups at the C1 position.

The general mechanism of the Betti reaction commences with the formation of an iminium ion from the aldehyde and the amine. Subsequently, the electron-rich naphthalene ring of this compound attacks the iminium ion, leading to the formation of a new carbon-carbon bond and yielding the corresponding 1-(aminoalkyl)-6-(trifluoromethyl)naphthalen-2-ol, also known as a Betti base. wikipedia.org The reaction is typically carried out by heating the three components, sometimes without a catalyst, or in the presence of a mild acid or base. The specific conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired product.

A variety of aldehydes and amines can be employed in the Betti reaction, allowing for the synthesis of a diverse library of 1-substituted derivatives of this compound. These products can serve as versatile intermediates for further synthetic transformations or be evaluated for their biological activities.

Coupling Reactions for Extended Conjugated Systems

Cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. For this compound, these reactions are crucial for the development of extended conjugated systems, which are of significant interest for applications in organic electronics and as fluorescent probes. The hydroxyl group of the naphthol can be converted to a more suitable leaving group, such as a triflate or nonaflate, to facilitate these transformations. Alternatively, the corresponding bromo- or iodo-derivatives can be used as precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.orgnih.gov To utilize this compound in a Suzuki coupling, it would first need to be converted to either a boronic acid or a halide/triflate derivative. For instance, the synthesis of the corresponding 6-(trifluoromethyl)-2-naphthylboronic acid would enable its coupling with various aryl or vinyl halides. The synthesis of (6-methoxynaphthalen-2-yl)boronic acid is known, suggesting a plausible route to the trifluoromethyl analogue. nih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. To create extended conjugated systems from this compound, its halide or triflate derivative can be coupled with a variety of terminal alkynes.

The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.org

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the naphthalene core. A halide or triflate derivative of this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base to yield vinyl-substituted naphthalene derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction and can be tailored to the specific substrates being coupled. nih.gov

Chemical Transformations and Derivatization Strategies of 6 Trifluoromethyl Naphthalen 2 Ol

Reactivity at the Hydroxyl Moiety

The phenolic hydroxyl group of 6-(trifluoromethyl)naphthalen-2-ol is a primary site for chemical modification, enabling a wide range of functional group interconversions, as well as etherification and esterification reactions. These transformations are fundamental for altering the molecule's physical and biological properties.

Functional Group Interconversions Involving the Phenolic Hydroxyl

The conversion of the hydroxyl group into other functionalities is a key strategy for derivatization. Standard organic transformations can be applied, though the electron-withdrawing nature of the trifluoromethyl group can influence reaction rates and conditions. fiveable.me For instance, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu These sulfonates can then be displaced by a variety of nucleophiles to introduce new functional groups. vanderbilt.edu

Common functional group interconversions include:

Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can replace the hydroxyl group with a chlorine or bromine atom, respectively. fiveable.me

Conversion to Amines: This can be achieved through a multi-step process, often involving initial conversion to a sulfonate ester followed by displacement with an azide (B81097) and subsequent reduction. vanderbilt.edu

Etherification and Esterification Reactions

Etherification and esterification are widely used to modify the polarity and steric bulk around the hydroxyl group.

Etherification: The Williamson ether synthesis is a common method, where the phenoxide, generated by treating this compound with a base, reacts with an alkyl halide to form an ether. organic-chemistry.org The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Esterification: Esters are readily prepared by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. openstax.org Fischer esterification, using an acid catalyst, is also a viable method. openstax.org These reactions are often straightforward and provide a diverse range of derivatives.

Table 1: Examples of Etherification and Esterification of this compound

ProductReagents and ConditionsReaction Type
2-Methoxy-6-(trifluoromethyl)naphthaleneCH3I, K2CO3, Acetone, refluxEtherification
2-Benzyloxy-6-(trifluoromethyl)naphthaleneBenzyl bromide, NaH, DMF, rtEtherification
6-(Trifluoromethyl)naphthalen-2-yl acetateAcetic anhydride, Pyridine, rtEsterification
6-(Trifluoromethyl)naphthalen-2-yl benzoateBenzoyl chloride, Et3N, CH2Cl2, 0 °C to rtEsterification

Electrophilic and Nucleophilic Substitutions on the Naphthalene (B1677914) Ring System

The naphthalene core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being significantly influenced by the existing substituents.

Regioselective Substitution Pattern Studies

In general, electrophilic aromatic substitution on naphthalene preferentially occurs at the α-position (C1 or C4) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.orgyoutube.com However, the directing effects of the hydroxyl and trifluoromethyl groups on this compound play a crucial role. The hydroxyl group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. mdpi.commdpi.com

Density functional theory (DFT) calculations on similar systems, like 1,1′-bi-2-naphthol (BINOL), show that the highest occupied molecular orbital (HOMO) has larger coefficients at the 6-position, making it susceptible to electrophilic attack. nih.gov For this compound, the interplay of the activating -OH and deactivating -CF3 groups will dictate the precise location of substitution.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The strongly electron-withdrawing trifluoromethyl group deactivates the naphthalene ring towards electrophilic attack. mdpi.commdpi.com This deactivation is most pronounced at the ortho and para positions relative to the trifluoromethyl group. Consequently, electrophilic substitution is expected to be slower compared to unsubstituted naphthalene. The trifluoromethyl group's influence can, however, be exploited to direct substitution to specific positions that might otherwise be less favored. mdpi.com For instance, in Friedel-Crafts reactions of other naphthalenes, the solvent can influence the position of substitution, with bulkier solvents favoring the less sterically hindered β-position. wordpress.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

ReactionPredicted Major Product(s)Rationale
Nitration (HNO3/H2SO4)1-Nitro-6-(trifluoromethyl)naphthalen-2-olActivation by -OH at C1 (ortho) and C3 (ortho), deactivation by -CF3. C1 is generally more reactive in naphthalenes.
Bromination (Br2, FeBr3)1-Bromo-6-(trifluoromethyl)naphthalen-2-olSimilar to nitration, the activating effect of the hydroxyl group directs the electrophile to the ortho position.
Friedel-Crafts Acylation (RCOCl, AlCl3)1-Acyl-6-(trifluoromethyl)naphthalen-2-ol or 5-Acyl-6-(trifluoromethyl)naphthalen-2-olThe outcome can be influenced by steric hindrance and reaction conditions.

Formation of Complex Heterocyclic Derivatives from this compound

This compound is a valuable precursor for the synthesis of complex heterocyclic compounds. The hydroxyl group and the adjacent aromatic protons provide reactive sites for cyclization reactions.

One common strategy involves the Betti reaction, a one-pot three-component condensation of a β-naphthol, an aldehyde, and an amine. nih.gov In the case of this compound, this reaction with various aldehydes and amines can lead to a diverse library of aminobenzylnaphthols. These products can possess interesting biological activities. nih.gov

Another approach is to utilize the hydroxyl group to construct a new ring. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyran or pyranone rings fused to the naphthalene system. The electron-withdrawing trifluoromethyl group can influence the reactivity of the naphthalene ring in these annulation reactions. researchgate.net

Table 3: Synthesis of Heterocyclic Derivatives from this compound

Heterocyclic SystemSynthetic MethodStarting Materials
AminobenzylnaphtholsBetti ReactionThis compound, Aldehyde, Amine
NaphthofuransPechmann CondensationThis compound, β-Ketoester
NaphthopyransReaction with α,β-unsaturated aldehydes/ketonesThis compound, Cinnamaldehyde

Synthesis of Imine and Schiff Base Analogues

The formation of imines, also known as Schiff bases, is a fundamental transformation in organic chemistry, typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. youtube.commasterorganicchemistry.comgsconlinepress.com This reaction, which involves the formation of a carbon-nitrogen double bond (azomethine group), is often catalyzed by acid and proceeds with the elimination of a water molecule. youtube.comzu.edu.ly

For phenolic compounds like this compound, the synthesis of Schiff base analogues first requires the introduction of a carbonyl group, most commonly an aldehyde, onto the naphthalene ring. This is typically achieved through formylation of the activated aromatic ring. For instance, a related compound, 2-hydroxy-1-naphthaldehyde (B42665), serves as a common precursor for naphthalenic Schiff bases. nih.gov The subsequent condensation with a primary amine yields the corresponding imine.

A representative synthesis involves refluxing an ethanolic solution of the hydroxy-naphthaldehyde with the desired primary amine. zu.edu.ly For example, the reaction of 2-hydroxy-1-naphthaldehyde with 2-ethylaniline (B167055) produces (E)-1-(((2-ethylphenyl)imino)methyl)naphthalen-2-ol. nih.gov Applying this methodology, 6-(trifluoromethyl)-2-hydroxy-1-naphthaldehyde can be condensed with various primary amines to generate a library of trifluoromethyl-substituted naphthalenic Schiff bases. These compounds are of significant interest due to the tautomeric equilibrium between the enol-imine and keto-amine forms, which is stabilized by intramolecular hydrogen bonding and influences their chemical and photophysical properties. nih.gov

Table 1: Representative Synthesis of a Naphthalenic Schiff Base

Reactant 1Reactant 2ProductReaction TypeReference
2-Hydroxy-1-naphthaldehyde2-Ethylaniline(E)-1-(((2-ethylphenyl)imino)methyl)naphthalen-2-olCondensation nih.gov

Integration into Pyrazole (B372694) and Isoxazole (B147169) Frameworks

The versatile structure of this compound allows for its incorporation into various heterocyclic systems, including pyrazoles and isoxazoles, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov

Pyrazole Synthesis: The most prevalent route to pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govresearchgate.net To integrate the 6-(trifluoromethyl)naphthalene moiety, it must first be converted into a suitable 1,3-dicarbonyl precursor. This can be accomplished through reactions such as a Claisen condensation on an acetylated form of the naphthalenol. Subsequently, the resulting trifluoromethyl-naphthalenyl-1,3-diketone can be reacted with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) to yield the corresponding pyrazole. nih.govorientjchem.org Research has shown that 2-(trifluoromethyl)-1,3-diketones readily undergo condensation with phenylhydrazine, demonstrating the compatibility of the CF₃ group with this cyclization chemistry. orientjchem.org

Isoxazole Synthesis: Isoxazoles are commonly synthesized via the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or through the [3+2] cycloaddition of alkynes and nitrile oxides. nih.govnih.gov Similar to pyrazole synthesis, this compound can be elaborated into a 1,3-diketone and then treated with hydroxylamine hydrochloride to form the isoxazole ring. Alternatively, the naphthalenol can be converted into a terminal alkyne. The subsequent cycloaddition with a nitrile oxide, generated in situ, would also yield the desired naphthalene-substituted isoxazole. The trifluoromethyl group is well-tolerated in isoxazole synthesis, with numerous methods available for preparing trifluoromethyl-substituted isoxazoles. nih.govrsc.orgrsc.org

Table 2: General Strategies for Pyrazole and Isoxazole Synthesis

Target HeterocycleNaphthalene-derived PrecursorCo-reactantKey ReactionReference
Pyrazole1,3-DiketoneHydrazineCyclocondensation nih.gov
Isoxazole1,3-DiketoneHydroxylamineCyclocondensation nih.gov
IsoxazoleAlkyneNitrile Oxide[3+2] Cycloaddition nih.gov

Selenation Reactions and Chalcogen Chemistry

Chalcogen chemistry, involving elements from Group 16 such as sulfur, selenium, and tellurium, offers powerful tools for modifying organic molecules. wikipedia.org The introduction of chalcogen atoms, particularly selenium, onto the naphthalene framework can significantly alter its electronic and biological properties.

Synthetic strategies for the selenation of naphthalenes have been developed. While direct selenation of this compound is challenging, functionalization can be achieved through multi-step sequences. One established method involves the copper-catalyzed reaction of a propargyl-functionalized naphthoquinone with a diorganoyl dichalcogenide. nih.gov This approach allows for the formation of a carbon-chalcogen bond. For this compound, this would necessitate prior conversion to a suitable naphthoquinone derivative bearing an alkyne group.

Another approach focuses on the interactions between chalcogens at the peri-positions (1 and 8) of the naphthalene ring. nih.gov Although this applies to a different substitution pattern, it highlights the rich chemistry of chalcogen-naphthalene compounds. These studies often involve the synthesis of 1,8-bis(phenylchalcogeno)naphthalenes and their subsequent oxidation to explore noncovalent interactions and molecular distortion. nih.gov Adapting such methods would require strategic functionalization to introduce the desired chalcogen moieties onto the this compound core.

Role as an Intermediate in the Synthesis of Advanced Organic Molecules

The unique electronic and structural features of this compound make it a valuable intermediate for constructing more complex and functional molecular architectures, including advanced fluorophores and heterocyclic systems.

Precursor in BODIPY Fluorophore Synthesis

Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent and photostable molecules with wide-ranging applications in bioimaging and materials science. thermofisher.commdpi.com Extending the π-conjugation of the BODIPY core by fusing aromatic rings, such as naphthalene, is a key strategy for shifting their absorption and emission to the near-infrared (NIR) region. rsc.orgnih.gov

The synthesis of naphthalene-fused BODIPY dyes typically involves the construction of a naphthalene-fused dipyrromethene precursor, which is then complexed with a boron source, commonly BF₃·OEt₂. nih.gov To use this compound as a starting material, it would first need to be converted into a building block suitable for constructing the dipyrromethene core. This could involve, for example, its transformation into a naphthalene-fused pyrrole (B145914) or a naphthaldehyde derivative. The subsequent condensation with a pyrrole derivative, followed by oxidation and boron complexation, would yield the target trifluoromethyl-substituted, naphthalene-fused BODIPY dye. The resulting fluorophore would be expected to possess high quantum yields and excellent photostability, characteristic of the BODIPY class. rsc.org

Building Block for Phenanthridine (B189435) Derivatives

Phenanthridines are nitrogen-containing polycyclic aromatic compounds found in various natural products and pharmacologically active molecules. researchgate.net The naphthalene core of this compound provides a ready-made two-ring system for the construction of the phenanthridine skeleton.

A powerful strategy for this transformation is the palladium-catalyzed cascade annulation of naphthalene derivatives. researchgate.net For example, a naphthamide can undergo a directed C-H arylation followed by an intramolecular cyclization to build the third, nitrogen-containing ring, thus forming the phenanthridinone core. researchgate.net To apply this to this compound, the hydroxyl group would first be converted to a suitable directing group, such as an N-tosyl carboxamide. This derivative could then participate in a site-selective arylation and subsequent cyclization to yield a 6-(trifluoromethyl)phenanthridine derivative.

Scaffolds for Push-Pull Chromophores

Push-pull chromophores are organic molecules characterized by an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated spacer. nih.govmdpi.com This D-π-A architecture gives rise to a strong intramolecular charge-transfer (ICT) band, making these compounds useful for applications in nonlinear optics, photovoltaics, and sensors. nih.govresearchgate.net

The naphthalene ring system is an excellent π-spacer for push-pull chromophores. nih.govdntb.gov.ua The this compound molecule is itself an intrinsic push-pull system. The hydroxyl group at the 2-position acts as an electron donor, while the trifluoromethyl group at the 6-position is a strong electron acceptor. researchgate.netmdpi.com This inherent electronic asymmetry can be exploited and enhanced.

For instance, the hydroxyl group can be converted into a much stronger donor, such as a dimethylamino or diphenylamino group. The resulting molecule can then be coupled with an external acceptor group through a Knoevenagel condensation to create a more potent push-pull system. Research on related structures has utilized a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione moiety as a powerful electron acceptor fused to the naphthalene spacer. nih.govresearchgate.net The incorporation of the 6-(trifluoromethyl)naphthalene scaffold into such designs is a promising strategy for fine-tuning the optical and electronic properties of advanced push-pull chromophores.

Table 3: Functional Roles of this compound in Advanced Syntheses

Target Molecule ClassRole of Naphthalene ScaffoldKey Synthetic TransformationReference
BODIPY Fluorophoresπ-Extending CoreDipyrromethene synthesis & Boron complexation rsc.orgnih.gov
PhenanthridinesCore Building BlockDirected C-H arylation & Annulation researchgate.net
Push-Pull ChromophoresConjugated π-SpacerAttachment of strong donor/acceptor groups nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful technique for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This capability is indispensable in distinguishing between isomers and confirming the identity of a synthesized compound.

In the analysis of this compound, HRMS would be employed to determine its exact mass. The molecular formula of this compound is C₁₁H₇F₃O. The theoretical exact mass can be calculated with high precision using the most abundant isotopes of each element. An experimentally obtained HRMS value that matches this theoretical mass to within a narrow tolerance would provide strong evidence for the presence and elemental composition of the target molecule.

For instance, in the study of related naphthalene derivatives, such as 1-(((6-chlorobenzo[d]thiazol-2-yl)amino)(2-phenyl-2H-1,2,3-triazol-4-yl)methyl)naphthalen-2-ol, HRMS was critical in confirming its identity. The calculated exact mass for the protonated molecule [M+H]⁺ was reported as 551.0920, and the experimentally found mass was 551.0913, resulting in a mass error of just 1.27 ppm, which is well within the acceptable range for such analyses. A similar level of accuracy would be expected in the HRMS analysis of this compound.

Table 1: Illustrative HRMS Data for a Naphthalene Derivative

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Found Exact Mass [M+H]⁺Mass Error (ppm)
1-(((6-chlorobenzo[d]thiazol-2-yl)amino)(2-phenyl-2H-1,2,3-triazol-4-yl)methyl)naphthalen-2-olC₂₈H₁₉ClF₃N₄OS551.0920551.09131.27

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and sorts the resulting ions by their mass-to-charge ratio.

The GC-MS analysis of this compound would yield two key pieces of information: the retention time and the mass spectrum. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property under a specific set of experimental conditions and can be used for identification when compared to a known standard.

Upon entering the mass spectrometer, the this compound molecule would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint and provides valuable structural information. For aromatic compounds like naphthalene derivatives, the molecular ion peak is often prominent due to the stability of the aromatic ring. libretexts.org

Expected fragmentation of this compound would likely involve the loss of the trifluoromethyl group (-CF₃), the hydroxyl group (-OH), or cleavage of the naphthalene ring system. The analysis of the mass differences between the fragment ions and the molecular ion allows for the deduction of the lost neutral fragments and the elucidation of the compound's structure. For example, the analysis of the related compound 2-naphthol (B1666908) by GC-MS shows a distinct fragmentation pattern that can be used for its identification. wikipedia.org

Table 2: Expected Key Fragments in the GC-MS Spectrum of this compound

Fragment IonProposed Structure/Loss
[M]⁺Molecular ion
[M-CF₃]⁺Loss of the trifluoromethyl group
[M-OH]⁺Loss of the hydroxyl group
[M-CO]⁺Loss of carbon monoxide from the naphthol ring

Vibrational and Electronic Spectroscopy Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-F bonds of the trifluoromethyl group would give rise to strong absorptions in the 1000-1400 cm⁻¹ region. The aromatic nature of the naphthalene ring would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org

By comparing the experimental spectrum with established correlation charts, a detailed assignment of the observed absorption bands to specific vibrational modes can be made, thus confirming the presence of the expected functional groups and providing further evidence for the compound's structure. For instance, the IR spectrum of a related phenylpyrazole derivative clearly shows the N-H stretching at 3227 cm⁻¹, C≡N stretching at 2250 cm⁻¹, and C-F stretching at 1313 and 1222 cm⁻¹, illustrating the diagnostic power of this technique. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
C=C (aromatic)Stretching1400-1600
C-FStretching1000-1400 (strong)
C-OStretching1200-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum and is characteristic of the chromophore, the part of the molecule responsible for light absorption.

The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, typically corresponding to π → π* transitions within the aromatic system. The position of the λmax can be influenced by the nature and position of substituents on the naphthalene ring. The electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group can cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Studies on similar trifluoromethylated naphthalene derivatives have shown absorption maxima in the range of 370-430 nm. researchgate.net For example, one such derivative, CC-1, exhibited a λmax at 373 nm, while others (CC-2 and CC-3) showed maxima at 424 nm and 408 nm, respectively. researchgate.net These findings suggest that the electronic properties of the naphthalene system are sensitive to substitution, and the UV-Vis spectrum of this compound would provide valuable insight into its electronic structure.

Table 4: Illustrative UV-Vis Absorption Data for Trifluoromethylated Naphthalene Derivatives

Compoundλmax (nm)
CC-1373
CC-2424
CC-3408

Applications in Chemical Research

Use as a Building Block in Organic Synthesis

One of the most significant applications of 6-(Trifluoromethyl)naphthalen-2-ol in chemical research is its role as a versatile building block for the synthesis of more elaborate molecules. The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or used as a directing group in electrophilic aromatic substitution reactions. For example, related naphthols are used in the Betti reaction to synthesize aminonaphthol derivatives. nih.govtandfonline.com Furthermore, the naphthalene (B1677914) ring can undergo various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group provides a stable and lipophilic moiety that can be beneficial for the biological activity of the final products.

Role in the Development of Novel Materials

The photophysical properties of naphthalene derivatives make them attractive candidates for applications in materials science. For instance, 6-cyano-2-naphthol (B14798) has been investigated as a "superphotoacid," a compound that becomes significantly more acidic in its excited state. sigmaaldrich.com This property has been exploited to modify the conductivity of polymers like polyaniline. sigmaaldrich.com Given the strong electron-withdrawing nature of the trifluoromethyl group, this compound may also exhibit interesting photophysical properties, such as fluorescence, and could be explored for use in the development of organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Investigational Uses in Medicinal Chemistry

The trifluoromethylated naphthalene scaffold is a privileged structure in medicinal chemistry. ekb.egepa.gov The introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability and binding affinity. mdpi.com Naphthalene-based compounds have a broad range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-infective agents. ekb.egepa.gov The structural similarity of this compound to compounds with known biological activity, such as 6-fluoro-2-naphthyl derivatives that act as CCR3 antagonists, suggests that it could be a valuable starting point for the design and synthesis of new drugs targeting a variety of diseases. nih.gov

Theoretical and Computational Chemistry Investigations of 6 Trifluoromethyl Naphthalen 2 Ol

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying medium-sized organic molecules like 6-(Trifluoromethyl)naphthalen-2-ol, providing detailed information about its electronic and geometric properties.

Optimization of Molecular Geometry and Electronic Structure Elucidation

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), the positions of the atoms are adjusted to find the minimum energy conformation on the potential energy surface.

For this compound, the naphthalene (B1677914) core is expected to be nearly planar. The hydroxyl (-OH) and trifluoromethyl (-CF3) groups introduce specific structural features. The C-O bond of the hydroxyl group and the C-C bond connecting the trifluoromethyl group to the ring will lie in the plane of the naphthalene ring. The geometry of the CF3 group itself is tetrahedral. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are critical for understanding steric and electronic effects within the molecule.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds.
ParameterBond/AnglePredicted Value
Bond Length (Å)C2-O~1.36 Å
O-H~0.96 Å
C6-C(F3)~1.49 Å
C-F~1.35 Å
Bond Angle (°)C1-C2-O~118°
C2-O-H~109°
C7-C6-C(F3)~121°

These values are illustrative and derived from typical results for substituted naphthalenes and trifluoromethylated aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

In this compound, the electron-donating hydroxyl group significantly influences the HOMO. The HOMO is predicted to have a high electron density localized on the oxygen atom and the aromatic ring to which it is attached (the phenol-like ring). Conversely, the strongly electron-withdrawing trifluoromethyl group lowers the energy of the LUMO. researchgate.net The LUMO is expected to be delocalized across the naphthalene π-system, with significant contributions from the carbon atoms of both rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted naphthalenes, this gap is typically in the range of 4-6 eV. worldwidejournals.comresearchgate.net The opposing electronic nature of the -OH and -CF3 groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, enhancing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound.
PropertyPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively highSite of nucleophilic attack (electron donation)
HOMO LocalizationPrimarily on the hydroxyl group and its attached ringReactivity towards electrophiles at the C1, C3 positions and the oxygen atom
LUMO EnergyRelatively lowSite of electrophilic attack (electron acceptance)
LUMO LocalizationDelocalized over the naphthalene π-systemSusceptibility to nucleophilic aromatic substitution under harsh conditions
HOMO-LUMO Gap (E_gap)~4.5 - 5.5 eVIndicates moderate reactivity and polarizability

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance. This method is ideal for studying intramolecular charge transfer (ICT).

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions include:

Donation from Oxygen: The lone pairs on the hydroxyl oxygen (donor NBOs) delocalize into the antibonding π* orbitals of the naphthalene ring (acceptor NBOs). This p-π conjugation is characteristic of phenols and contributes to the electron-donating nature of the -OH group.

Acceptance by the CF3 Group: The antibonding orbitals associated with the C-F bonds (σ* C-F) act as strong electron acceptors. This leads to a significant withdrawal of electron density from the naphthalene ring, a phenomenon known as negative hyperconjugation.

These donor-acceptor interactions create a push-pull system, facilitating intramolecular charge transfer from the electron-rich hydroxyl end of the molecule to the electron-poor trifluoromethyl end. nih.govrsc.org NBO analysis quantifies the stabilization energy (E(2)) associated with each of these interactions, providing a quantitative measure of their importance.

Table 3: Principal NBO Donor-Acceptor Interactions Predicted for this compound.
Donor NBO (Filled)Acceptor NBO (Unoccupied)Interaction TypePredicted Stabilization Energy (E(2))
LP(O)π(C1-C2) / π(C3-C4)p-π ConjugationHigh
π(C-C) of Ring 1π(C-C) of Ring 2π-π ConjugationModerate
σ(C-C) of Ring 2σ(C-F)Negative HyperconjugationModerate-High

Analysis of Substituent Effects, Including Substituent Effect Stabilization Energy (SESE)

The chemical properties of the naphthalene core are heavily modulated by its substituents. The hydroxyl group (-OH) is a classical activating, ortho-, para-directing group due to its strong +R (resonance) and weak -I (inductive) effects. In contrast, the trifluoromethyl group (-CF3) is a powerful deactivating, meta-directing group due to its exceptionally strong -I effect and negative hyperconjugation.

The Substituent Effect Stabilization Energy (SESE) is a computational tool used to quantify the energetic effect of a substituent on a molecule. It is calculated based on homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved on both sides of the equation. This method provides a reliable measure of the substituent's stabilizing or destabilizing influence. Studies on trifluoromethyl-substituted aromatics show a strong correlation between SESE values and empirical Hammett constants, confirming that SESE effectively captures the electron-withdrawing nature of the CF3 group. The presence of a strong electron-withdrawing group like -CF3 significantly increases the sensitivity of the molecular probe to the effects of other substituents.

Computational Studies on Tautomeric Stability and Equilibrium

Substituted 2-naphthols can theoretically exist in equilibrium between two tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form. For this compound, this equilibrium is between the phenol (B47542) form and its corresponding keto tautomer.

Computational studies, particularly DFT calculations, are highly effective at determining the relative stabilities of tautomers by calculating their ground-state energies. orientjchem.org For the parent 2-naphthol (B1666908) molecule, theoretical and experimental work overwhelmingly shows that the enol form is significantly more stable than the keto form, largely due to the energetic favorability of maintaining the aromaticity of the naphthalene ring system. comporgchem.comresearchgate.net

Table 4: Predicted Relative Stability of Tautomers.
TautomerStructural FeaturesPredicted Relative Energy (ΔG)Predicted Population at Equilibrium
Enol Form (this compound)Aromatic, -OH group0 kcal/mol (Reference)>99.9%
Keto FormNon-aromatic ring, C=O groupSignificantly higher (>10 kcal/mol)<0.1%

Quantum Chemical Modeling of Reaction Pathways and Mechanisms

Beyond static properties, quantum chemical modeling can map out entire reaction pathways, providing critical insights into reaction mechanisms. This involves locating transition state (TS) structures and calculating the activation energy barriers associated with them.

For this compound, several reaction types could be modeled:

Electrophilic Aromatic Substitution: DFT calculations can model the attack of an electrophile at various positions on the ring. By calculating the energies of the intermediate sigma complexes and the corresponding transition states, the regioselectivity of the reaction can be predicted. The directing effects of the -OH and -CF3 groups would be computationally verified.

Reactions at the Hydroxyl Group: A common reaction for phenols is the Williamson ether synthesis. wvu.edu A computational model of this reaction would involve:

Modeling the deprotonation of the hydroxyl group by a base to form the naphthoxide anion.

Modeling the SN2 attack of the resulting nucleophilic oxygen on an alkyl halide. youtube.com

Calculating the potential energy surface for the SN2 step, identifying the transition state, and determining the activation barrier.

Such studies can explain reaction outcomes, optimize conditions, and even predict the viability of new synthetic routes. For example, computational modeling of the reaction of 2-naphthol has been used to elucidate complex amination mechanisms, showing how different pathways can be evaluated to find the one with the lowest Gibbs free energy barrier, which corresponds to the experimentally observed product. nih.gov

Photophysical Aspects and Excited-State Proton Transfer (ESPT) Studies

The photophysical behavior of this compound is governed by the interplay between the naphthalene core, the hydroxyl (-OH) group, and the trifluoromethyl (-CF3) substituent. The -OH group acts as a photoacid, meaning it becomes significantly more acidic upon electronic excitation. This property is the driving force for ESPT, where a proton is transferred from the hydroxyl group to a nearby proton acceptor, such as a solvent molecule. nih.govresearchgate.net The -CF3 group, being strongly electron-withdrawing, is expected to significantly influence the electronic distribution in both the ground and excited states, thereby affecting the absorption of light and the efficiency of the ESPT process.

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for calculating the vertical excitation energies and oscillator strengths that underpin a molecule's electronic absorption spectrum. acs.org By applying TD-DFT, one can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. For a molecule like this compound, the absorption spectrum is primarily composed of π → π* transitions within the naphthalene aromatic system.

The presence of the -CF3 group at the 6-position is anticipated to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands of the parent 2-naphthol molecule. The direction and magnitude of this shift depend on the differential stabilization of the ground and excited states. Computational studies on other substituted naphthols have demonstrated that the nature and position of the substituent have a profound impact on the electronic and optical properties. nih.gov

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: The following data is hypothetical and serves as an example of typical TD-DFT output for this class of molecule.)

TransitionMajor Orbital ContributionCalculated Excitation Energy (eV)Oscillator Strength (f)
S₀ → S₁HOMO → LUMO3.850.15
S₀ → S₂HOMO-1 → LUMO4.200.45
S₀ → S₃HOMO → LUMO+14.550.08
S₀ → S₄HOMO-2 → LUMO4.900.60

This table was generated by the author based on general principles of TD-DFT calculations for aromatic molecules.

The process of excited-state proton transfer can be effectively modeled by calculating the potential energy surface (PES) for the reaction coordinate. The reaction coordinate is typically defined as the distance of the proton from the donor atom (in this case, the oxygen of the -OH group). By computing the energy of the system at various points along this coordinate in the first excited state (S₁), a potential energy profile can be constructed.

A schematic representation of a potential energy surface for ESPT is shown below. For this compound, the energy of the proton-transferred species (A⁻* + H⁺) is expected to be lower relative to the excited neutral form (AH*) due to the stabilizing effect of the -CF3 group on the resulting anion.

Table 2: Illustrative Potential Energy Surface Parameters for ESPT of this compound (Note: The following data is hypothetical and illustrates key parameters derived from a PES calculation.)

ParameterDescriptionIllustrative Value (kcal/mol)
ΔEactivationEnergy barrier for proton transfer in the excited state.3.5
ΔEreactionOverall reaction energy for ESPT in the excited state.-5.0

This table was generated by the author to exemplify typical outputs from potential energy surface calculations for ESPT reactions.

Mechanistic Investigations of Chemical Reactions Involving 6 Trifluoromethyl Naphthalen 2 Ol

Elucidation of Trifluoromethylation Reaction Mechanisms

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring, such as in the formation of 6-(trifluoromethyl)naphthalen-2-ol, can proceed through several distinct mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethylation. While direct trifluoromethylation of 2-naphthol (B1666908) at the 6-position is a challenging transformation, understanding these general mechanisms is key to comprehending the synthesis and reactivity of the title compound.

Electrophilic Trifluoromethylation: This pathway involves the attack of an electron-rich aromatic ring on an electrophilic source of "CF₃⁺". Reagents such as S-(trifluoromethyl)diarylsulfonium salts (Umemoto reagents) and hypervalent iodine compounds (Togni reagents) are commonly employed. wikipedia.org The mechanism is believed to proceed via either a direct polar substitution or a single-electron transfer (SET) process. wikipedia.org In the context of 2-naphthol, the hydroxyl group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. The presence of the trifluoromethyl group at the 6-position in the final product suggests that the reaction would likely involve a multi-step synthesis rather than a direct selective trifluoromethylation of 2-naphthol at that position.

Nucleophilic Trifluoromethylation: This approach utilizes a nucleophilic trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), to react with an electrophilic substrate. wikipedia.org For instance, a suitably functionalized naphthalene (B1677914) derivative could undergo nucleophilic aromatic substitution. The reaction is typically activated by a fluoride (B91410) source, which generates the trifluoromethyl anion (CF₃⁻). illinois.edu

Radical Trifluoromethylation: The generation of a trifluoromethyl radical (•CF₃) offers another route. These radicals can be produced from reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or triflyl chloride under photoredox catalysis. orientjchem.orgprinceton.edu The highly reactive •CF₃ radical can then add to the naphthalene ring. The regioselectivity of this addition is influenced by the electronic properties of the substituent present on the ring. The electron-withdrawing nature of the hydroxyl group can influence the position of radical attack.

The following table summarizes common reagents and their proposed mechanistic pathways for trifluoromethylation reactions.

Reagent ClassExample ReagentMechanistic Pathway
ElectrophilicUmemoto ReagentsPolar Substitution or SET
ElectrophilicTogni ReagentsPolar Substitution or SET
NucleophilicTMSCF₃ (Ruppert-Prakash)Nucleophilic Addition
RadicalLanglois' Reagent (CF₃SO₂Na)Radical Addition
RadicalTriflyl Chloride (CF₃SO₂Cl)Radical Addition (Photoredox)

Reaction Kinetics and Thermodynamic Considerations in Derivatization

Once formed, this compound can undergo various derivatization reactions, primarily involving the hydroxyl group or the aromatic ring. The kinetics and thermodynamics of these reactions are significantly influenced by the electronic properties of the trifluoromethyl group.

The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the naphthalene ring system, influencing the reactivity of both the hydroxyl group and the aromatic carbons.

Acidity of the Hydroxyl Group: The electron-withdrawing CF₃ group at the 6-position increases the acidity of the naphthol proton compared to unsubstituted 2-naphthol. This is due to the stabilization of the resulting phenoxide anion through inductive effects. This enhanced acidity can affect the rate of reactions where the deprotonation of the hydroxyl group is a key step, such as in Williamson ether synthesis or esterification.

Electrophilic Aromatic Substitution: The CF₃ group deactivates the naphthalene ring towards electrophilic attack. This deactivation slows down the rate of reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation. The directing effect of the hydroxyl group (ortho-, para-directing) will be in competition with the deactivating and meta-directing effect of the CF₃ group (relative to its own position).

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the literature, the expected trends based on physical organic principles are clear. For instance, the rate constants for electrophilic aromatic substitution would be significantly lower than those for 2-naphthol.

The table below illustrates the expected relative reaction rates for the derivatization of this compound compared to 2-naphthol.

Reaction TypeExpected Relative Rate (vs. 2-Naphthol)Rationale
Deprotonation (Acidity)FasterStabilization of the conjugate base by the electron-withdrawing CF₃ group.
O-Alkylation (Williamson)Potentially faster if deprotonation is rate-limiting.Enhanced acidity leads to a higher concentration of the nucleophilic naphthoxide.
Electrophilic Aromatic SubstitutionSlowerDeactivation of the aromatic ring by the electron-withdrawing CF₃ group.

Role of Catalysts and Reaction Conditions in Directing Selectivity

Catalysts and reaction conditions play a pivotal role in controlling the outcome of chemical reactions involving this compound, particularly in directing the regioselectivity of further functionalization.

Catalysis in Electrophilic Substitution: In reactions such as Friedel-Crafts alkylation, the choice of catalyst can influence which position on the naphthalene ring is functionalized. Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., AlCl₃, SnBr₄) are common catalysts. rsc.orgrsc.org For this compound, the powerful activating effect of the hydroxyl group will likely direct incoming electrophiles to the 1- and 3-positions. However, the steric bulk of the catalyst-electrophile complex and the deactivating effect of the CF₃ group can modulate this selectivity.

Copper-Catalyzed C-H Functionalization: Modern synthetic methods, such as copper-catalyzed C-H functionalization, offer alternative ways to introduce new groups onto the naphthalene ring with high regioselectivity. nih.gov Theoretical studies on the C-H functionalization of naphthols have shown that the formation of specific metal-carbene intermediates can direct substitution to the ortho-position relative to the hydroxyl group. nih.gov The electronic influence of the CF₃ group would be a significant factor in the stability of the intermediates and transition states in such catalytic cycles.

Photoredox Catalysis: As mentioned in the context of radical trifluoromethylation, photoredox catalysis provides a mild and efficient way to generate reactive intermediates. princeton.edu By choosing the appropriate photocatalyst and reaction conditions (e.g., solvent, additives), it may be possible to control the regioselectivity of radical additions to the this compound ring system.

The following table outlines how different catalytic systems can influence the selectivity of reactions on a naphthol scaffold.

Catalytic SystemReaction TypePotential for Selectivity Control
Brønsted/Lewis AcidsFriedel-Crafts Alkylation/AcylationRegioselectivity influenced by catalyst-substrate interactions and electronic effects. rsc.orgrsc.org
Copper CatalystsC-H FunctionalizationHigh ortho-selectivity to the hydroxyl group can be achieved. nih.gov
Photoredox CatalystsRadical AdditionsSelectivity can be tuned by the choice of catalyst and reaction parameters. princeton.edu

Advanced Research Applications and Design Principles Based on 6 Trifluoromethyl Naphthalen 2 Ol

Design Principles for Fluorinated Molecular Probes in Chemical Systems

The design of molecular probes for sensing and imaging in complex chemical and biological systems relies on the precise tuning of a molecule's photophysical and chemical properties. The introduction of fluorine atoms, and specifically the trifluoromethyl group, into a probe's structure offers several distinct advantages. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which can significantly influence the electronic characteristics of the naphthalene (B1677914) core. researchgate.net This perturbation of the electronic landscape is a key principle in the design of fluorescent probes where changes in the emission or absorption spectra are used to signal the presence of an analyte.

One of the primary design strategies involves using the -CF3 group as a reporter moiety for ¹⁹F NMR spectroscopy. ljmu.ac.uk Given that fluorine-19 is a naturally abundant isotope with a high gyromagnetic ratio and no natural background in biological systems, ¹⁹F NMR provides a clear window for monitoring the probe's interactions and local environment without interference. ljmu.ac.uk Derivatives of 6-(trifluoromethyl)naphthalen-2-ol can be designed so that binding to a target analyte induces a change in the chemical shift of the fluorine signal, providing a sensitive and quantitative detection method.

Furthermore, the naphthalene scaffold itself is an excellent fluorophore. The design of probes based on this compound leverages the intrinsic fluorescence of the naphthalene ring system. The electron-withdrawing nature of the -CF3 group can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the maximum absorption and emission wavelengths. For instance, computational studies on 6-trifluoromethyl-2-X-naphthalene derivatives have shown how different substituents (X) can tune the photophysical properties. researchgate.net When 'X' is an electron-donating group, a push-pull system is created, which can enhance fluorescence quantum yields and create sensitivity to the local environment's polarity.

The hydroxyl group at the 2-position provides a crucial handle for both analyte recognition and for tethering the probe to other molecules. It can act as a hydrogen bond donor or acceptor, or it can be deprotonated to form a phenolate, making the probe sensitive to pH changes. This functionality is essential for designing probes that can selectively bind to specific ions or biomolecules through non-covalent interactions. For example, Schiff base-type compounds derived from naphthalene derivatives are effective metal chelators and have been widely used in the construction of fluorescent probes. nih.gov

Table 1: Design Principles for Molecular Probes Based on this compound

Design Principle Role of this compound Moiety Desired Outcome
¹⁹F NMR Reporter The -CF3 group provides a sensitive NMR handle with no biological background. ljmu.ac.uk Quantitative detection of analyte binding through changes in fluorine chemical shift.
Fluorescence Modulation The electron-withdrawing -CF3 group and the naphthalene fluorophore create a system sensitive to electronic perturbations. researchgate.net Changes in fluorescence intensity or wavelength upon analyte interaction.
Analyte Recognition The -OH group can participate in hydrogen bonding or be deprotonated, enabling specific interactions with analytes or sensitivity to pH. Selective binding to target molecules or ions.
Push-Pull System Combining the electron-withdrawing -CF3 group with an electron-donating group on the naphthalene ring. Enhanced fluorescence, solvatochromism, and sensitivity.

Integration into Functional Dyes and Chromophores for Optoelectronic Research

In the field of optoelectronics, functional dyes and chromophores are essential components for devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The molecular structure of this compound provides a versatile building block for the synthesis of such functional materials. The naphthalene core offers a larger conjugated π-system compared to a simple benzene (B151609) ring, which is beneficial for light absorption in the visible spectrum.

The integration of this compound into functional dyes for DSSCs is a promising research direction. In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The hydroxyl group of 2-naphthol (B1666908) derivatives can serve as an effective anchoring group to bind the dye to the TiO₂ surface, facilitating this electron transfer process. irjet.net A study using 2-naphthol as a sensitizer (B1316253) in a ZnO-based DSSC demonstrated a cell efficiency of 0.244%, indicating that the naphthol structure is a viable platform for dye design. irjet.net The introduction of a trifluoromethyl group is expected to influence the dye's performance by altering its electronic properties and stability. The strong electron-withdrawing nature of the -CF3 group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye, which can be advantageous for efficient electron injection into the semiconductor's conduction band.

Furthermore, expanding the π-conjugation of the naphthalene system is a key strategy for enhancing light absorption. For instance, the introduction of a naphthalocyanine moiety into phthalocyanine-based dyes has been shown to cause a red shift in the absorption spectrum, leading to a broad and flat incident photon-to-current efficiency (IPCE) of 80% between 600 and 750 nm in a DSSC. nih.gov This highlights the potential of incorporating larger naphthalene-based structures, derived from precursors like this compound, to improve the light-harvesting capabilities of solar cells.

The trifluoromethyl group also imparts beneficial physical properties to the resulting materials. It can increase the solubility of the dye in organic solvents, which is advantageous for device fabrication. Moreover, the C-F bond is very strong, which can enhance the photochemical and thermal stability of the dye, a critical factor for the long-term performance of optoelectronic devices.

Table 2: Potential Effects of Integrating this compound into Optoelectronic Dyes

Feature Role of the Molecular Moiety Impact on Optoelectronic Performance
Naphthalene Core Provides a conjugated π-system for light absorption. Enhances light-harvesting efficiency.
-OH Anchoring Group Enables strong binding to semiconductor surfaces like TiO₂. irjet.net Facilitates efficient electron injection.
-CF₃ Electron-Withdrawing Group Modulates the dye's HOMO/LUMO energy levels. researchgate.net Can improve electron injection efficiency and voltage.
-CF₃ Group Increases solubility and thermal/photochemical stability. Improves processability and long-term device stability.

Strategies for Supramolecular Assembly and Material Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to creating highly ordered functional materials. The structure of this compound is well-suited for designing specific supramolecular assemblies due to its combination of a planar aromatic surface, a hydrogen-bonding hydroxyl group, and a trifluoromethyl group that can participate in weaker, yet significant, interactions.

A primary strategy for directing the assembly of molecules containing hydroxyl groups is through hydrogen bonding. In the case of this compound, the -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of various motifs such as chains, rings, and sheets. The study of crystal structures of related compounds, such as 9-trifluoromethylxanthenediols, reveals the critical role of hydroxyl groups in dictating the crystal packing. acs.org Depending on their relative orientation (syn or anti), the hydroxyl groups can promote interactions that lead to layered structures or more complex three-dimensional networks. acs.org

The interplay between the strong O-H···O or O-H···N hydrogen bonds and the weaker interactions involving the -CF3 group allows for fine control over the resulting material architecture. For example, in the crystal engineering of some organic compounds, the formation of specific hydrogen-bonded rings, such as R²₂(8) motifs, can lead to the aggregation of molecules into supramolecular ladders. nih.gov By carefully choosing co-formers—other molecules that will co-crystallize with this compound—it is possible to design complex architectures where the properties of the individual components are synergistically combined. This approach has been used to create acentric crystal structures for applications in nonlinear optics, where avoiding a center of symmetry is crucial. uc.pt

The synthesis of cocrystals is another powerful strategy. Research on 9-trifluoromethylxanthenediols has shown that these molecules can form cocrystals with other dihydroxybenzenes, indicating that trifluoromethylated naphthols could be used to construct novel cocrystals with tailored properties. acs.org These designed supramolecular assemblies could find applications in areas such as porous materials for gas storage, chiral separation, and the development of new pharmaceutical formulations.

Future Research Directions and Challenges in 6 Trifluoromethyl Naphthalen 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds, including 6-(trifluoromethyl)naphthalen-2-ol, often involves multi-step processes that may rely on harsh reagents and challenging conditions. A significant future direction lies in the development of more efficient, economical, and environmentally benign synthetic strategies.

Current synthetic approaches often begin with a pre-functionalized naphthalene (B1677914) core, followed by the introduction of the trifluoromethyl group. For instance, methods analogous to the synthesis of related compounds might involve Friedel-Crafts trifluoromethylation using reagents like CF₃I with a copper catalyst, followed by functional group manipulations to install the hydroxyl group vulcanchem.com. However, these methods can suffer from issues with regioselectivity, scalability, and the use of expensive or hazardous materials.

A major challenge is the direct, selective C-H trifluoromethylation and hydroxylation of the naphthalene backbone. Future research will likely focus on:

Catalytic C-H Functionalization: Developing novel transition-metal or photoredox catalysts that can selectively target specific C-H bonds on the naphthalene ring for trifluoromethylation. This would significantly shorten synthetic sequences and improve atom economy.

Flow Chemistry: Implementing micro-flow reaction systems for trifluoromethylation, potentially using fluoroform (HCF₃) as a cheap and abundant CF₃ source. researchgate.net Flow chemistry offers enhanced safety, better reaction control, and potential for easier scale-up compared to batch processes. researchgate.net

Biocatalysis: Exploring enzymatic pathways for the synthesis and modification of the naphthalene core. While challenging, the use of engineered enzymes could offer unparalleled selectivity and sustainability.

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Limited enzyme availability and stability, low reaction rates. Future: Enzyme engineering and discovery. |

Exploration of Undiscovered Derivatization Pathways and Functionalization

The this compound scaffold possesses two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic naphthalene ring system. While classical reactions of phenols (e.g., etherification, esterification) are applicable, future research must venture into more sophisticated and regioselective functionalization pathways to generate novel molecular architectures.

The electron-deficient nature of the trifluoromethyl-substituted ring and the electron-rich character of the hydroxyl-bearing ring create a unique electronic landscape. This opens avenues for:

Regioselective C-H Functionalization: Beyond the initial synthesis, further C-H activation at specific positions on the naphthalene ring can lead to a diverse library of compounds. Recent advances in the C-H amination of naphthalene substrates demonstrate the potential for direct functionalization, although regioselectivity can be a challenge influenced by existing substituents. acs.org

Multi-component Reactions: Designing novel Betti-type or other multi-component reactions using this compound as a key building block. This approach allows for the rapid construction of complex molecules, as demonstrated in the synthesis of pesticidal β-naphthol derivatives. nih.govnih.gov

Coupling Reactions: Utilizing the hydroxyl group as a directing group or converting it to a triflate to engage in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append new aryl or heteroaryl moieties.

Derivatization for Chiral Analysis: Developing new derivatization strategies using chiral reagents to resolve enantiomers of molecules containing the this compound core, which is crucial for pharmacological and biological studies. mdpi.com

A significant challenge is to control the regioselectivity of these reactions, predicting how the interplay between the -OH and -CF₃ groups will direct incoming reagents to a specific position on the aromatic system.

Refined Computational Approaches for Predictive Modeling

Computational chemistry is a powerful tool for understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) calculations have already been applied to study the electronic properties of trifluoromethyl-substituted naphthalenes, providing insights into how substituents influence the molecule's characteristics. researchgate.net

Future research will require more sophisticated and integrated computational approaches to tackle key challenges:

Predicting Reactivity and Regioselectivity: Moving beyond static electronic properties to dynamic simulations of reaction pathways. This can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic experiments and explaining observed regioselectivity in derivatization reactions. researchgate.net

QSAR and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning to predict the biological activity or material properties of virtual libraries of this compound derivatives. This can accelerate the discovery of new lead compounds for drug development or materials science. nih.gov

Simulating Spectroscopic Data: Accurately predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new, complex derivatives. DFT calculations have been used to predict the dihedral angle and spectroscopic features of related molecules. vulcanchem.com

Table 2: Key Parameters for Computational Modeling of this compound Derivatives

Parameter Significance Future Research Focus
Molecular Electrostatic Potential (MEP) Indicates regions of positive and negative charge, predicting sites for non-covalent interactions. Correlating MEP with biological target binding and crystal packing.
Frontier Molecular Orbitals (HOMO/LUMO) The energy gap and distribution of these orbitals relate to electronic transitions and reactivity. researchgate.net Predicting photochemical properties and reaction mechanisms.
Calculated Dihedral Angles Describes the steric relationship between the -CF₃ group and the naphthalene plane. vulcanchem.com Modeling the conformational flexibility of complex derivatives and its impact on activity.

| Simulated Reaction Barriers | Predicts the kinetic feasibility of proposed synthetic or derivatization pathways. researchgate.net | Guiding the choice of reagents and reaction conditions for improved efficiency. |

The primary challenge is the computational cost and accuracy of these methods, especially for large, flexible derivatives and for simulating complex reaction environments.

Emerging Roles in Advanced Chemical Systems and Interdisciplinary Research

The unique properties imparted by the -CF₃ group position this compound and its derivatives as valuable components in a range of advanced applications, fostering interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, membrane permeability, and binding affinity. Derivatives have already been explored as pesticidal agents nih.govnih.gov and have potential as kinase inhibitors or other therapeutic agents vulcanchem.comnih.gov. Future work will involve designing highly specific probes for chemical biology or as targeted therapeutics.

Materials Science: The naphthalene core is a classic organic semiconductor scaffold, and the strong dipole of the C-F bonds can influence molecular packing and charge transport properties. Future research could explore the use of these compounds in:

Organic Electronics: As components in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Sensors: Designing derivatives where binding of an analyte perturbs the electronic structure, leading to a fluorescent or colorimetric response. The naphthalene moiety can act as a sensitive molecular probe. researchgate.net

Supramolecular Chemistry: The combination of a hydrogen-bond-donating phenol (B47542), a π-rich aromatic system, and an electron-poor region near the -CF₃ group makes this molecule an interesting building block for creating complex, self-assembled structures through non-covalent interactions.

The main challenge is the translation from promising molecular properties to functional devices and systems. This requires close collaboration between synthetic chemists, materials scientists, physicists, and biologists to design, synthesize, and test new generations of materials and probes based on the this compound framework. The incorporation of fluorine can enhance potency and selectivity in bioactive molecules, highlighting a promising avenue for future drug discovery. acs.org

Q & A

Basic: What are the recommended synthetic routes for 6-(Trifluoromethyl)naphthalen-2-ol, and how are key intermediates characterized?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the trifluoromethyl group. For example, a pyridine-based analog synthesis (EP 4 374 877 A2) uses boronic acid intermediates (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) coupled with halogenated precursors under palladium catalysis . Key intermediates are characterized via LCMS (e.g., m/z 366 [M+H]+) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

Basic: How can researchers optimize the purification of this compound derivatives?

Purification often employs reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (50 x 330 mm, 5 μm). For example, a spirocyclic derivative was purified to >95% purity using these conditions, with LCMS confirmation (m/z 785 [M+H]+) . Recrystallization in toluene or dioxane is also effective for removing unreacted starting materials .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended to model the compound’s electronic structure. Becke’s 1993 study demonstrated that incorporating exact exchange terms (e.g., 20% Hartree-Fock exchange) improves accuracy for thermochemical properties like ionization potentials and electron affinities . Basis sets such as 6-311++G(d,p) are ideal for capturing the electron-withdrawing effects of the trifluoromethyl group .

Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?

Structure-Activity Relationship (SAR) studies on pyridine and benzoxazole analogs (e.g., 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde) reveal that:

  • Para-substitution of the trifluoromethyl group enhances metabolic stability due to steric shielding.
  • Ortho-substitution on the naphthalene ring improves binding affinity to enzymes like cytochrome P450 (e.g., IC₅₀ values < 1 μM in inhibition assays) .
    Experimental data should be validated using molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM-PBSA) .

Advanced: What crystallographic techniques are appropriate for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example:

  • Use SHELXL for refinement, incorporating anisotropic displacement parameters for heavy atoms (e.g., fluorine).
  • WinGX or ORTEP can visualize thermal ellipsoids and hydrogen-bonding networks .
    Data collection at low temperature (e.g., 100 K) minimizes disorder in the trifluoromethyl group .

Advanced: How can researchers address solubility challenges in formulation studies of this compound?

Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes improve aqueous solubility. For instance:

  • Phase solubility diagrams with β-cyclodextrin show a 10-fold solubility increase at 25°C .
  • Salt formation (e.g., hydrochloride salts) enhances bioavailability, as demonstrated for related spirocyclic compounds .

Advanced: What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Meta-analysis of published IC₅₀ values should account for:

  • Assay variability : Normalize data to control inhibitors (e.g., ketoconazole for CYP3A4).
  • Metabolic stability : Use hepatic microsome models (e.g., human liver microsomes) to adjust for species-specific clearance .
    Contradictions often arise from differences in cell permeability (measured via Caco-2 assays) or protein binding (equilibrium dialysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.